molecular formula C7H7Cl2NO3S B2848674 4,5-Dichloro-2-methoxybenzenesulfonamide CAS No. 35517-55-6

4,5-Dichloro-2-methoxybenzenesulfonamide

Cat. No. B2848674
CAS RN: 35517-55-6
M. Wt: 256.1
InChI Key: HFZDIJXIJFMECM-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methoxybenzenesulfonamide is a chemical compound with the linear formula C13H11Cl2NO3S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 4,5-Dichloro-2-methoxybenzenesulfonamide is represented by the linear formula C13H11Cl2NO3S . The molecular weight is 332.208 .

Mechanism of Action

Target of Action

It is suggested that the compound may interact with g protein alpha subunits (g α), which are part of g protein-coupled receptors (gpcrs) in teleost brains .

Mode of Action

It is hypothesized that the compound may disrupt endocrine function via the hypothalamus-pituitary-gonadal-liver (hpgl) axis . The compound appears to have positive regulatory effects mainly in the male HPGL axis, with lesser extent in females .

Biochemical Pathways

The compound’s interaction with its targets leads to stimulated steroidogenic activities, resulting in increased concentrations of steroid hormones, including estradiol (E2), testosterone (T), and 11-KT-testosterone (11-KT), in the plasma of both sexes . This leads to an imbalance in hormone homeostasis and increased E2/T ratio .

Result of Action

The result of the compound’s action is an imbalance in hormone homeostasis, leading to endocrine disruption . The relatively estrogenic intracellular environment in both sexes induces the hepatic synthesis and increases the liver and plasma content of vitellogenin (VTG) or choriogenin . Furthermore, parental exposure to the compound transgenerationally impairs the viability of offspring, as supported by a decrease in hatching and swimming activity .

Action Environment

The action, efficacy, and stability of 4,5-Dichloro-2-methoxybenzenesulfonamide can be influenced by various environmental factors. For instance, chronic exposure of marine medaka to the compound reveals its mechanism of action in endocrine disruption . .

properties

IUPAC Name

4,5-dichloro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO3S/c1-13-6-2-4(8)5(9)3-7(6)14(10,11)12/h2-3H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZDIJXIJFMECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1S(=O)(=O)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-methoxybenzenesulfonamide

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